molecular formula C9H11NO6S B1215696 N-Maleoylmethionine sulfone CAS No. 84057-88-5

N-Maleoylmethionine sulfone

Cat. No.: B1215696
CAS No.: 84057-88-5
M. Wt: 261.25 g/mol
InChI Key: YYNDITMIOYYROY-LURJTMIESA-N
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Description

N-Maleoylmethionine sulfone (CAS: 84057-88-5; molecular formula: C₉H₁₁NO₆S) is a methionine derivative functionalized with a maleoyl group and a sulfone moiety. The compound features a pyrrole-acetic acid backbone substituted with a methylsulfonyl-ethyl group at the α-position (S-configuration) . Its structural uniqueness lies in the combination of the maleimido group (a dienophile in Diels-Alder reactions) and the sulfone group, which enhances stability and influences intermolecular interactions. This compound is primarily investigated in organic synthesis and pharmaceutical research, particularly in peptide modifications and drug design due to its reactivity and binding properties .

Properties

CAS No.

84057-88-5

Molecular Formula

C9H11NO6S

Molecular Weight

261.25 g/mol

IUPAC Name

(2S)-2-(2,5-dioxopyrrol-1-yl)-4-methylsulfonylbutanoic acid

InChI

InChI=1S/C9H11NO6S/c1-17(15,16)5-4-6(9(13)14)10-7(11)2-3-8(10)12/h2-3,6H,4-5H2,1H3,(H,13,14)/t6-/m0/s1

InChI Key

YYNDITMIOYYROY-LURJTMIESA-N

SMILES

CS(=O)(=O)CCC(C(=O)O)N1C(=O)C=CC1=O

Isomeric SMILES

CS(=O)(=O)CC[C@@H](C(=O)O)N1C(=O)C=CC1=O

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)N1C(=O)C=CC1=O

Synonyms

N-maleoylmethionine sulfone
N-MMS

Origin of Product

United States

Chemical Reactions Analysis

Protein-Labeling Reactions

MMS reacts selectively with extracellular thiol (-SH) groups on membrane proteins due to its maleimide moiety. Key findings include:

  • Erythrocyte Membrane Labeling : Treatment of human erythrocytes with [³⁵S]MMS labels six major membrane components. Pretreatment with 4,4'-di-isothiocyanatostilbene-2,2'-disulphonic acid (DIDS) blocks anion transport channels, preventing intracellular enzyme inactivation .

  • Rhnull Erythrocyte Studies : Rhnull cells (lacking Rhesus antigens) show absence of two extracellular thiol-containing proteins (32 kDa and 34 kDa) when labeled with MMS. Immunoprecipitation confirms the 34 kDa protein binds monoclonal antibody R6A, while the 32 kDa protein reacts with anti-Rh(D) serum .

Enzyme Inactivation

MMS inhibits glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in erythrocytes at high concentrations (20 mM). This inactivation is preventable by DIDS, indicating MMS enters cells slowly via anion transporters .

Functional Impact on Membrane Proteins

Protein Component Molecular Weight (kDa) Biological Role MMS Labeling Outcome
Band 4.5 region protein32–34Glucose transportLabeling blocked by cytochalasin B
R6A antigen34Cell adhesionAbsent in Rhnull cells
Rh(D) antigen32Membrane integrityAbsent in Rhnull cells

Mechanistic Insights

  • Thiol Specificity : MMS’s maleimide group undergoes Michael addition with cysteine residues, forming stable thioether bonds.

  • Membrane Impermeability : Limited intracellular access ensures selective extracellular labeling, validated by DIDS inhibition studies .

Experimental Conditions

Parameter Value Significance
MMS concentration20 mMThreshold for GAPDH inactivation
Incubation time30–60 minOptimal for labeling
Temperature25°CStandard for erythrocyte studies

Comparison with Similar Compounds

Comparison with Similar Sulfone-Containing Compounds

Structural and Functional Comparisons

Sulindac Sulfone
  • Structure: A non-steroidal anti-inflammatory drug (NSAID) metabolite with a sulfone group replacing the sulfide in sulindac.
  • The sulfone group is critical for VDAC interaction, a trait shared with N-Maleoylmethionine sulfone .
  • Key Difference : Unlike this compound, sulindac sulfone lacks a maleimido group, limiting its use in conjugation reactions.
L-Methionine Sulfone
  • Structure : Oxidized form of methionine with a sulfone group replacing the thioether.
  • Applications : Used as a reference standard in pharmaceuticals (e.g., impurity profiling) and peptide synthesis. For example, it replaces methionine sulfoxide in enkephalin analogs to enhance oxidative stability .
  • Key Difference : Lacks the maleoyl group, reducing its utility in crosslinking or targeted drug delivery.
Sulfonated Poly(phenylene sulfone)s
  • Structure : Polymers with sulfone and sulfonic acid groups.
  • Applications : Proton exchange membranes (PEMs) in fuel cells, leveraging high proton conductivity and chemical stability. The sulfone moiety contributes to low gas permeability and thermal resilience .
  • Key Difference : Macromolecular structure contrasts with small-molecule sulfones like this compound, limiting direct biomedical applications.
Methyl Sulfone
  • Structure: Simple organosulfur compound (CH₃SO₂CH₃).
  • Applications : Solvent in pharmaceuticals and electronics, valued for chemical inertness and high polarity. Unlike this compound, it lacks functional groups for covalent binding .

Binding and Stability Profiles

Compound Binding Targets Stability Advantage Reference
This compound Peptide backbones, VDAC* Enhanced oxidative stability vs. thioethers
AI-2 QS Inhibitors LuxP (bacterial receptors) Sulfone group binds Arg215/310 residues
Methyl Sulfone N/A (solvent) Thermal stability up to 180°C

*Theoretical interaction suggested by shared sulfone-VDAC binding in sulindac sulfone .

Q & A

Q. How can solvent polarity and pH be systematically evaluated for their impact on this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Design a DoE (Design of Experiments) varying solvent dielectric constants (ε) and pH (3–10). Monitor reaction progress via in-situ Raman spectroscopy and analyze yields with multivariate regression . Correlate results with Kamlet-Taft solvent parameters .

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